7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
7-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that includes a pyrazole ring, a pyrido[2,3-d]pyrimidine core, and various functional groups such as isopropyl, sulfanyl, and trifluoromethyl. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazole Ring: Starting with appropriate precursors, the pyrazole ring is synthesized through cyclization reactions.
Construction of the Pyrido[2,3-d]pyrimidine Core: This involves the condensation of suitable intermediates to form the core structure.
Functional Group Introduction: The isopropyl, sulfanyl, and trifluoromethyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or other functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, modifying the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound can be used in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- (4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
Uniqueness
Compared to similar compounds, 7-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE stands out due to its unique combination of functional groups. The presence of the trifluoromethyl group, in particular, can significantly influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H18F3N5OS |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
7-(1-ethyl-3-methylpyrazol-4-yl)-1-propan-2-yl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H18F3N5OS/c1-5-24-7-10(9(4)23-24)12-6-11(17(18,19)20)13-14(21-12)25(8(2)3)16(27)22-15(13)26/h6-8H,5H2,1-4H3,(H,22,26,27) |
InChI Key |
WCPQAOWYTIUOBF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC3=C(C(=C2)C(F)(F)F)C(=O)NC(=S)N3C(C)C |
Origin of Product |
United States |
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